
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
The synthesis of 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Benzyl Ether: : The initial step involves the reaction of 2-chloro-4-fluorobenzyl bromide with 3-bromo-5-ethoxyphenol to form the benzyl ether intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Cyclization to Form Oxadiazole: : The benzyl ether intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring. This step is typically performed under reflux conditions in a suitable solvent like ethanol.
-
Amination: : The final step involves the introduction of the amine group at the 2-position of the oxadiazole ring. This is achieved by reacting the oxadiazole intermediate with an amine source, such as ammonium acetate, under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
-
Substitution Reactions: : The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the ethoxy group, using oxidizing agents like potassium permanganate. Reduction reactions can also be performed using reducing agents such as lithium aluminum hydride.
-
Coupling Reactions: : The aromatic rings in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
-
Biology: : Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
-
Medicine: : The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
-
Industry: : It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
類似化合物との比較
Similar compounds to 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives with different substituents. These compounds share the oxadiazole core but differ in their functional groups, which can significantly impact their chemical properties and applications. For example:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine:
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine: Contains additional chlorine atoms, which may enhance its bioactivity or alter its chemical behavior.
特性
分子式 |
C17H14BrClFN3O3 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC名 |
5-[3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxyphenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H14BrClFN3O3/c1-2-24-14-6-10(16-22-23-17(21)26-16)5-12(18)15(14)25-8-9-3-4-11(20)7-13(9)19/h3-7H,2,8H2,1H3,(H2,21,23) |
InChIキー |
CRUHHDGCTVAEKH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=C(C=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



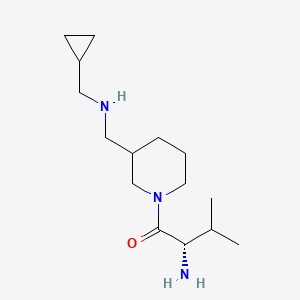
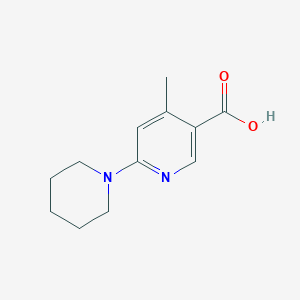
![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)



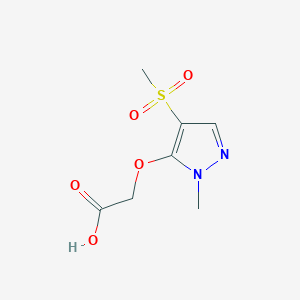
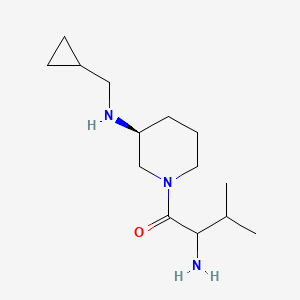
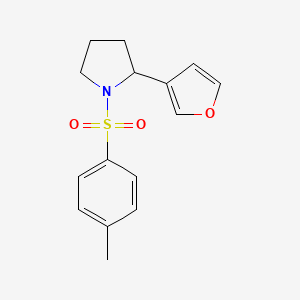
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)
